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molecular formula C8H9N B102275 3-Vinylaniline CAS No. 15411-43-5

3-Vinylaniline

Cat. No. B102275
M. Wt: 119.16 g/mol
InChI Key: IFSSSYDVRQSDSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05037961

Procedure details

135 g (1 mol) of 3-aminoacetophenone are suspended in 1,000 ml of isopropanol, and 19 g (0.5 mol) of sodium borohydride are slowly added. The reaction mixture is stirred at room temperature for 48 hours and then brought to a pH of 5 with concentrated hydrochloric acid, while cooling with ice. The salt which is precipitated is filtered off with suction, and the slightly reddish solution is concentrated on a rotary evaporator under a water pump vacuum. The desired 1-(3-aminophenyl)ethanol crystallizes overnight in the cold, is filtered off with suction and dried.
Quantity
135 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([NH2:10])[CH:5]=1)=O.[BH4-].[Na+].Cl>C(O)(C)C>[NH2:10][C:6]1[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=1)[CH:2]=[CH2:1] |f:1.2|

Inputs

Step One
Name
Quantity
135 g
Type
reactant
Smiles
CC(=O)C1=CC(=CC=C1)N
Step Two
Name
Quantity
19 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
CUSTOM
Type
CUSTOM
Details
The salt which is precipitated
FILTRATION
Type
FILTRATION
Details
is filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
the slightly reddish solution is concentrated on a rotary evaporator under a water pump vacuum
CUSTOM
Type
CUSTOM
Details
The desired 1-(3-aminophenyl)ethanol crystallizes overnight in the cold,
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
is filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
NC=1C=C(C=C)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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